molecular formula C9H22Cl2N2 B1488074 1-((dimethylamino)methyl)-N-methylcyclopentan-1-amine dihydrochloride CAS No. 2098121-27-6

1-((dimethylamino)methyl)-N-methylcyclopentan-1-amine dihydrochloride

Cat. No. B1488074
CAS RN: 2098121-27-6
M. Wt: 229.19 g/mol
InChI Key: ARLPMZBBUXAHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)methyl-N-methylcyclopentan-1-amine dihydrochloride (DMDMCD) is a cyclic amine which is widely used in the laboratory for a variety of purposes. It is a versatile compound that can be used as a starting material for the synthesis of various compounds, as a catalyst in organic synthesis, and as a reagent in biochemical and physiological studies.

Scientific Research Applications

Synthesis of Core Shell Systems

This compound is utilized in the synthesis of core shell systems, which are based on noble metal nanoparticles coated by copolymers such as polyacetylenes . These systems have significant potential in the field of nanotechnology, particularly in the creation of advanced materials with tailored properties for electronics, catalysis, and photonics.

Photopolymerization Processes

In the realm of biomedical applications, photopolymerization processes are crucial. The compound can act as a photoinitiator, which is essential for initiating polymerization reactions that are light-induced . This application is particularly relevant in the production of 3D hydrogel structures, cell encapsulation, and drug delivery systems.

Antibacterial Applications

The amphiphilic nature of copolymers synthesized using this compound allows for antibacterial applications. By varying the concentrations of hydrophilic and hydrophobic monomers, researchers can create materials with potential use in medical devices and implants to prevent bacterial infections .

properties

IUPAC Name

1-[(dimethylamino)methyl]-N-methylcyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-10-9(8-11(2)3)6-4-5-7-9;;/h10H,4-8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLPMZBBUXAHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)CN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((dimethylamino)methyl)-N-methylcyclopentan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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